Tert-butyl 4-oxobutanoate: A Bifunctional Linchpin for Complex Synthesis
Tert-butyl 4-oxobutanoate: A Bifunctional Linchpin for Complex Synthesis
An In-depth Technical Guide for Researchers
This guide provides an in-depth technical examination of tert-butyl 4-oxobutanoate, a versatile bifunctional building block crucial for modern organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to explore the causality behind its applications, offering field-proven insights into its synthesis, characterization, and strategic deployment in complex molecular architectures.
Core Physicochemical Characteristics and Structural Identity
Tert-butyl 4-oxobutanoate is a unique organic compound featuring two key functional groups: a terminal aldehyde and a sterically hindered tert-butyl ester. This bifunctionality allows for orthogonal chemical modifications, making it a valuable synthon. The tert-butyl group serves as a robust protecting group for the carboxylic acid, stable to a wide range of nucleophilic and basic conditions, yet readily cleaved under mild acidic treatment.[1]
The definitive properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 158.19 g/mol | [2] |
| Molecular Formula | C₈H₁₄O₃ | [2] |
| IUPAC Name | tert-butyl 4-oxobutanoate | [2] |
| CAS Number | 51534-77-1 | [2] |
| Physical Form | Liquid | |
| Canonical SMILES | CC(C)(C)OC(=O)CCC=O | [2] |
| InChIKey | SFFKUZPNDPDSSE-UHFFFAOYSA-N | [2] |
| Primary Hazards | Skin, eye, and respiratory irritant | [2] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |
Synthesis Pathway and Mechanistic Considerations
A common and reliable method for preparing tert-butyl 4-oxobutanoate is through the selective oxidation of the corresponding primary alcohol, tert-butyl 4-hydroxybutanoate. This precursor is commercially available or can be synthesized from the ring-opening of γ-butyrolactone.
The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Mild, selective oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are preferred. The causality for this choice lies in the ability of these reagents to perform the oxidation under anhydrous, non-acidic conditions, which preserves the acid-labile tert-butyl ester group.
Caption: Synthetic route from a primary alcohol to tert-butyl 4-oxobutanoate.
Spectroscopic Signature for Structural Verification
Confirming the identity and purity of tert-butyl 4-oxobutanoate is paramount. A combination of NMR, IR, and Mass Spectrometry provides a definitive structural fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. The expected chemical shifts in a deuterated chloroform (CDCl₃) solvent are highly characteristic.[3]
| Proton (¹H) Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| Aldehyde | ~9.80 | Triplet (t) | 1H | -CH O | Deshielded proton adjacent to the highly electronegative oxygen atom. |
| Methylene (α to ester) | ~2.55 | Triplet (t) | 2H | -CH ₂-C(=O)O- | Protons adjacent to the ester carbonyl group. |
| Methylene (β to ester) | ~2.78 | Triplet (t) | 2H | -CH ₂-CHO | Protons adjacent to the aldehyde carbonyl group. |
| tert-Butyl | ~1.45 | Singlet (s) | 9H | -C(CH ₃)₃ | Nine magnetically equivalent protons of the tert-butyl group. |
| Carbon (¹³C) Signal | Predicted δ (ppm) | Assignment | Rationale |
| Aldehyde Carbonyl | ~202.0 | C =O (Aldehyde) | Characteristic downfield shift for an aldehyde carbonyl carbon. |
| Ester Carbonyl | ~172.5 | C =O (Ester) | Typical chemical shift for an ester carbonyl carbon. |
| Quaternary Carbon | ~81.0 | -O-C (CH₃)₃ | The central carbon of the tert-butyl group, bonded to oxygen. |
| Methylene (α to ester) | ~28.5 | -C H₂-C(=O)O- | Methylene carbon adjacent to the ester. |
| Methylene (β to ester) | ~42.0 | -C H₂-CHO | Methylene carbon adjacent to the aldehyde. |
| tert-Butyl Methyls | ~28.1 | -C(C H₃)₃ | Three equivalent methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for rapidly confirming the presence of the key carbonyl functional groups.[4]
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~2975 | Medium-Strong | C-H Stretch | sp³ C-H (Alkyl) |
| ~2820, ~2720 | Medium | C-H Stretch (Fermi Doublet) | Aldehyde C-H |
| ~1735 | Strong, Sharp | C=O Stretch | Ester Carbonyl |
| ~1725 | Strong, Sharp | C=O Stretch | Aldehyde Carbonyl |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.[5]
| m/z | Interpretation | Rationale |
| 158 | [M]⁺ | Molecular ion peak corresponding to the exact mass of the compound. |
| 102 | [M-C₄H₈]⁺ | Loss of isobutylene (56 Da), a characteristic fragmentation of tert-butyl esters. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation, often the base peak due to its stability. |
Strategic Applications in Drug Discovery and Development
The utility of tert-butyl 4-oxobutanoate in research, particularly in drug development, stems from its identity as a bifunctional scaffold.[6]
-
Protected Carboxylic Acid Synthon: The most common application is leveraging the tert-butyl ester as a protecting group. This allows chemists to perform a wide array of transformations on the aldehyde moiety—such as reductions, oxidations, Grignard additions, or Wittig reactions—without affecting the latent carboxylic acid. The protecting group can then be efficiently removed in a final step with an acid like trifluoroacetic acid (TFA) or formic acid.[1]
-
Building Block for Heterocycles: The 1,4-dicarbonyl relationship (after modification of the ester) makes it an excellent precursor for synthesizing five-membered heterocyclic rings, such as pyrroles or furans, which are common motifs in pharmaceutical agents.
-
Late-Stage Functionalization: In complex total synthesis projects, introducing a small, functionalized fragment like tert-butyl 4-oxobutanoate can be a key strategic step to build molecular complexity efficiently.
Field-Validated Experimental Protocol: Acid-Catalyzed Deprotection
This protocol details the standard and reliable method for cleaving the tert-butyl ester to unmask the carboxylic acid, yielding 4-oxobutanoic acid. This procedure is self-validating through the confirmation of the final product's properties.
Objective: To hydrolyze tert-butyl 4-oxobutanoate to 4-oxobutanoic acid.
Causality: The mechanism relies on the protonation of the ester carbonyl by a strong acid (TFA), which makes it a better leaving group. The stable tert-butyl carbocation is then eliminated, which deprotonates to form gaseous isobutylene, driving the reaction to completion.
Caption: Workflow for the deprotection of tert-butyl 4-oxobutanoate.
Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4-oxobutanoate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).
-
Reaction Initiation: Place the flask in an ice-water bath and allow the solution to cool to 0°C.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. The addition should be slow to control any potential exotherm.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Purification: The crude residue, 4-oxobutanoic acid, can be purified by silica gel column chromatography or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the protocol.
Laboratory Safety and Handling
As a professional researcher, adherence to strict safety protocols is non-negotiable.
-
Hazard Identification: Tert-butyl 4-oxobutanoate is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[7]
-
Handling: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[8] Avoid contact with skin and eyes.[7]
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at or below -20°C to maintain its integrity.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
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